Anziaic acid

Description

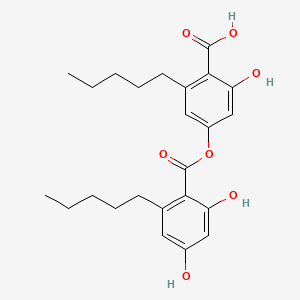

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFYPHLCGVCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169856 | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-68-9 | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Ecological Distribution

Natural Occurrence within Lichen Genera

Anziaic acid has been identified in several genera of lichens, particularly within the family Parmeliaceae. wikipedia.org Its presence contributes to the distinct chemical profiles used in lichen chemotaxonomy.

Identification in Specific Hypotrachyna Species

This compound has been isolated from species within the genus Hypotrachyna. nih.govplos.orgresearchgate.net For instance, it was discovered in Hypotrachyna sp. (specifically Hypotrachyna sp. HP20ss) and identified as a depside. plos.orgresearchgate.net Another species, Hypotrachyna penduliloba, is also known to contain this compound in its medulla. uliege.be

Presence in Anzia, Stereocaulon, and Cetrelia Species

This compound is also found in species belonging to the genera Anzia, Stereocaulon, and Cetrelia. wikipedia.org In the genus Anzia, Anzia japonica is known to contain this compound, which gives a characteristic red reaction in the C test. wikipedia.orgresearchgate.netcambridge.org Anzia formosana and Anzia mahaeliyensis are also reported to contain this compound. cambridge.orgcambridge.orgresearchgate.net Conversely, species like Anzia colpota contain different acids, such as divaricatic and sekikaic acids, distinguishing them chemically from A. japonica. wikipedia.orgresearchgate.netresearchgate.net

Within the genus Stereocaulon, this compound has been identified in Stereocaulon ramulosum, particularly in specimens from New Zealand and east-central Africa. researchgate.netwikipedia.org Stereocaulon groenlandicum, an Arctic and boreal species, also typically features this compound in its chemical composition. wikipedia.org Stereocaulon capitellatum, a rare arctic-alpine species, also contains this compound. units.it

In the genus Cetrelia, this compound is present in several species. gbif.orgresearchgate.netmnhn.frbritishlichensociety.org.uk Cetrelia monachorum is characterized by the presence of this compound, often in minor or trace amounts, alongside major substances like imbricaric acid. gbif.orgresearchgate.net Cetrelia sayanensis, a closely related species, also contains this compound, typically as a minor compound. gbif.org Cetrelia pseudolivetorum contains this compound as an accessory compound. nih.gov Cetrelia isidiata is also characterized by containing this compound. threatenedtaxa.org

The occurrence of this compound across these genera and species highlights its significance as a chemotaxonomic marker in lichen identification and classification.

Here is a table summarizing the occurrence of this compound in specific lichen species:

| Genus | Species | Occurrence of this compound | Reference |

| Hypotrachyna | Hypotrachyna sp. | Present | nih.govplos.orgresearchgate.net |

| Hypotrachyna | Hypotrachyna penduliloba | Present (medulla) | uliege.be |

| Anzia | Anzia japonica | Present | wikipedia.orgresearchgate.netcambridge.org |

| Anzia | Anzia formosana | Present | cambridge.orgcambridge.org |

| Anzia | Anzia mahaeliyensis | Present | cambridge.orgresearchgate.net |

| Stereocaulon | Stereocaulon ramulosum | Present | researchgate.netwikipedia.org |

| Stereocaulon | Stereocaulon groenlandicum | Present | wikipedia.org |

| Stereocaulon | Stereocaulon capitellatum | Present | units.it |

| Cetrelia | Cetrelia monachorum | Present (minor/trace) | gbif.orgresearchgate.net |

| Cetrelia | Cetrelia sayanensis | Present (minor) | gbif.org |

| Cetrelia | Cetrelia pseudolivetorum | Present (accessory) | nih.gov |

| Cetrelia | Cetrelia isidiata | Present | threatenedtaxa.org |

| Cladonia | Cladonia confusa | Present (chemodeme) | anbg.gov.au |

| Melanelia | Melanelia fuliginosa | Present (as 2'-O-methyl this compound) | nih.govjgtps.com |

| Melanelia | Melanelia subaurifera | Present (as 2'-O-methyl this compound) | nih.govresearchgate.net |

Biogeographical Distribution of this compound-Producing Organisms

The distribution of lichens containing this compound is linked to the biogeography of the species that produce it. Stereocaulon groenlandicum, which contains this compound, has a circumpolar boreal-Arctic distribution, found in regions like Greenland, Alaska, and Spitsbergen. wikipedia.org Stereocaulon ramulosum, another this compound producer, has a cosmopolitan distribution and is found in areas such as eastern Australia, New Zealand, and east-central Africa. wikipedia.org Species of Anzia containing this compound, like Anzia japonica and Anzia formosana, are found in East Asia, including Japan, Korea, and China, particularly in mountainous regions at elevations typically between 1500 and 3800 m. wikipedia.orgcambridge.orgresearchgate.net Anzia mahaeliyensis is found in Sri Lanka. cambridge.orgresearchgate.net Cetrelia species containing this compound, such as Cetrelia monachorum, are found in Europe, including Hungary, at elevations between 100 and 1000 m. gbif.orgmnhn.fr Cetrelia isidiata has been reported in India. threatenedtaxa.org The presence of this compound in Cladonia confusa has been noted in New Zealand. anbg.gov.au The distribution of these species indicates that this compound production occurs in lichens across diverse geographical areas and climatic zones, from Arctic and boreal regions to temperate and subtropical mountains.

Ecological Role of this compound in Lichen-Microorganism Interactions

Lichen secondary metabolites, including depsides like this compound, are believed to play significant ecological roles. jgtps.commdpi.comdokumen.pub These compounds are considered evolutionary products of the lichen symbiosis, contributing to the lichen's survival and interactions with its environment. jgtps.commdpi.com

Defense Mechanisms Against Pathogens and Herbivores

This compound has demonstrated biological activity, including antibacterial properties. nih.govnih.govplos.orgresearchgate.netresearchgate.net Studies have shown that this compound isolated from Hypotrachyna sp. exhibits inhibitory activity against bacteria such as Yersinia pestis and Escherichia coli by acting as a topoisomerase inhibitor. nih.govplos.orgresearchgate.netresearchgate.net It also showed antibacterial activity against Bacillus subtilis. nih.govplos.orgresearchgate.net This antibacterial activity suggests that this compound can function as a defense mechanism for lichens against microbial colonization and potential pathogens. plos.orgmdpi.com While the direct role of this compound specifically against herbivores is not as extensively documented in the provided sources, lichen secondary metabolites in general are thought to help protect the thalli against herbivores. plos.orgjgtps.commdpi.comdokumen.pub

Contribution to Lichen Competitive Success and Community Structure

Lichen secondary metabolites can also contribute to the competitive success of lichens. jgtps.commdpi.comresearchgate.net By producing antimicrobial substances, lichens can reduce competition from other microorganisms in their environment, which can enhance their ability to colonize and thrive on substrates like rocks and tree bark. jgtps.commdpi.comresearchgate.net This reduction in microbial competition can indirectly contribute to the lichen's competitive success against other organisms vying for the same space and resources. jgtps.commdpi.comresearchgate.netucnrs.org The presence of these compounds is considered one of the attributes that may give a lichen species a competitive advantage. researchgate.net While the direct impact of this compound on competition with other lichens or plants is not explicitly detailed in the search results, the general principle of secondary metabolites influencing community structure through interference mechanisms, such as inhibiting the growth of nearby individuals, is recognized in lichen ecology. researchgate.netucnrs.org

Chemical Synthesis and Structural Modification

Strategies for Total Synthesis of Anziaic Acid

Total synthesis of this compound has been achieved through various strategies, aiming for efficient and scalable production.

Key intermediates in one such convergent synthesis include a phenol-protected acid and an acid-protected phenol (B47542). Specifically, 2,4-bis(benzyloxy)-6-pentylbenzoic acid (a phenol-protected acid) and benzyl (B1604629) 2,4-dihydroxy-6-pentylbenzoate (an acid-protected phenol) serve as crucial building blocks that are condensed to form a dimeric precursor. nih.govrsc.org Another important intermediate is 2,4-dihydroxy-6-pentylbenzoic acid, which is the monomer of this compound. nih.gov

Specific chemical reactions are employed at different stages of this compound synthesis. The Vilsmeier-Haack reaction is utilized in the initial steps to introduce an aldehyde group onto an activated aromatic ring, such as in the synthesis of 2,4-dihydroxy-6-pentylbenzaldehyde (B3158133) from olivetol (B132274). nih.govresearchgate.net This reaction involves the reaction of a substituted amide with phosphorus oxychloride and an activated arene to produce an aryl aldehyde or ketone via an electrophilic aromatic substitution mechanism involving an iminium cation intermediate. chemeurope.comekb.eg

The formation of the depside ester bond, a defining feature of this compound, is typically achieved through a condensation reaction. Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) is a commonly used coupling reagent for this esterification. nih.govresearchgate.netrsc.organu.edu.au The condensation of the phenol-protected acid and the acid-protected phenol intermediates using trifluoroacetic anhydride in a solvent like toluene (B28343) affords the benzyl-protected dimeric precursor. nih.govrsc.org Trifluoroacetic anhydride is known to promote condensation reactions involving acyl groups and aromatic or unsaturated compounds and is used as a catalyst for esterifications and condensations. chemicalbook.com

The final step often involves the removal of protecting groups, such as benzyl ethers, typically by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.netrsc.org

Here is a simplified representation of key steps and reagents in a total synthesis:

| Step | Starting Material(s) | Reagent(s) | Product/Intermediate | Yield (%) |

| Vilsmeier-Haack Reaction | Olivetol | DMF, POCl₃ | 2,4-dihydroxy-6-pentylbenzaldehyde | 56 nih.gov |

| Benzyl Protection | 2,4-dihydroxy-6-pentylbenzaldehyde | BnBr, K₂CO₃, Acetone | 2,4-bis(benzyloxy)-6-pentylbenzaldehyde | 70 nih.gov |

| Oxidation | 2,4-bis(benzyloxy)-6-pentylbenzaldehyde | NaClO₂, NaH₂PO₄, DMSO/H₂O | 2,4-bis(benzyloxy)-6-pentylbenzoic acid (3) | 61 nih.gov |

| Benzyl Ester Protection | 2,4-dihydroxy-6-pentylbenzoic acid (4) | BnBr, KHCO₃, DMF | Benzyl 2,4-dihydroxy-6-pentylbenzoate (5) | 92 nih.gov |

| Depside Bond Formation | Intermediate 3, Intermediate 5 | (CF₃CO)₂O, Toluene | Benzyl protected dimeric precursor (6) | 64 nih.govrsc.org |

| Debenzylation | Intermediate 6 | Pd/C, H₂, Ethyl acetate | This compound | 95 nih.govrsc.org |

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are undertaken to explore the relationship between structural features and biological activity, as well as to potentially improve properties.

Rational design principles for diversifying the structure of this compound analogues often focus on modifying the key structural elements: the phenolic rings, the pentyl side chains, and the ester linker. Strategies include altering the substituents on the aromatic rings, changing the length or nature of the alkyl chains, and modifying the ester linkage or introducing different linkers. nih.govresearchgate.net

For instance, studies have investigated the effect of different substituents on the this compound scaffold, such as the metal-chelating salicylic (B10762653) acid motif and the lipophilic n-pentyl alkyl groups. nih.gov Rational design can also involve creating compounds with diverse linkers, such as amide, reverse amide, azo (N=N), or C=C bonds, instead of the ester linkage. nih.govresearchgate.net

This compound is a dimeric depside. The synthesis of both dimeric and monomeric derivatives is important for understanding the role of the dimeric scaffold in its activity. The monomeric unit of this compound is 2,4-dihydroxy-6-pentylbenzoic acid. nih.gov

Dimeric analogues can be synthesized following a similar convergent strategy as the parent this compound, involving the condensation of appropriately substituted monomeric units (phenol-protected acids and acid-protected phenols) using coupling agents like trifluoroacetic anhydride. nih.govresearchgate.net Different substituents on the monomeric precursors lead to various dimeric analogues. nih.govresearchgate.net

Monomeric derivatives, such as 2,4-dihydroxy-6-pentylbenzoic acid, can be obtained as intermediates in the synthesis of this compound or synthesized independently. nih.gov Comparing the activity of the dimeric this compound with its monomeric counterpart helps to elucidate the importance of the dimeric structure for observed biological effects. Research indicates that the dimeric scaffold bearing both phenyl rings is required for certain activities, such as topoisomerase inhibition and antibacterial activity. nih.govresearchgate.netresearchgate.net

Advanced Synthetic Methodologies Applied to Depside Scaffolds

Advanced synthetic methodologies are continuously being developed and applied to the synthesis of depsides and related phenolic compounds to improve efficiency, selectivity, and sustainability. While the provided text specifically details the synthesis of this compound and its analogues using established methods like Vilsmeier-Haack and trifluoroacetic anhydride condensation nih.govresearchgate.netrsc.org, the broader field of depside synthesis benefits from ongoing advancements in organic chemistry.

Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies

Research has detailed the inhibitory effects of anziaic acid on various topoisomerase enzymes and DNA gyrase, providing insights into its potential therapeutic applications.

Bacterial Topoisomerase I Inhibition

Bacterial topoisomerase I (Topo I), a type IA topoisomerase, is essential for relaxing negative supercoils in bacterial DNA and represents an attractive target for new antibacterial agents nih.govplos.org. This compound has been identified as an inhibitor of bacterial Topo I from both Yersinia pestis and Escherichia coli plos.orgnih.gov.

Activity Against Yersinia pestis Topoisomerase I

Studies have shown that this compound inhibits the relaxation activity of Yersinia pestis topoisomerase I. The inhibitory activity was found to be more effective at higher Mg2+ concentrations. The IC50 value for the inhibition of Y. pestis Topo I relaxation activity by this compound was determined to be 14 µM in the presence of 0.0025% Tween 20 and 6 mM Mg2+ plos.orgresearchgate.net.

Activity Against Escherichia coli Topoisomerase I

This compound also inhibits the relaxation activity of Escherichia coli topoisomerase I. The presence of Tween 20 had only a minor effect on this inhibition, suggesting this compound does not act as a promiscuous inhibitor plos.org. The IC50 for inhibiting E. coli Topo I relaxation activity was found to be 19 µM in the presence of Tween 20 and 6 mM Mg2+ plos.org. This compound was also observed to increase the intermediate cleavage product accumulation by E. coli topoisomerase I at concentrations significantly lower than its IC50 for relaxation inhibition, a characteristic expected of a topoisomerase poison inhibitor plos.orgnih.gov.

Table 1: Inhibition of Bacterial Topoisomerase I Relaxation Activity by this compound

| Enzyme | Condition (Tween 20, Mg2+) | IC50 (µM) |

| Yersinia pestis Topo I | 0.0025%, 6 mM | 14 |

| Escherichia coli Topo I | 0.0025%, 6 mM | 19 |

Human Topoisomerase IIα Inhibition

In addition to its effects on bacterial enzymes, this compound has been found to inhibit human topoisomerase IIα (Topo IIα), a type IIA topoisomerase that is a target for anticancer drugs plos.orgnih.govmdpi.com. This compound inhibits the relaxation activity of human Topo IIα with an IC50 of 35 µM when assayed with supercoiled plasmid DNA plos.org. Furthermore, this compound acts as a poison inhibitor for human Topo IIα, increasing the accumulation of the linear DNA cleavage intermediate at concentrations below its IC50 for relaxation inhibition plos.org. This poison effect on human Topo IIα may contribute to observed cytotoxicity against human cells plos.orgnih.govresearchgate.netresearchgate.net.

Table 2: Inhibition of Human Topoisomerase IIα Activity by this compound

| Enzyme | Activity Inhibited | IC50 (µM) | Poison Inhibitor Effect |

| Human Topoisomerase IIα | Relaxation | 35 | Yes |

DNA Gyrase Inhibition and Modulatory Effects

This compound has also been shown to inhibit the supercoiling activity of Escherichia coli DNA gyrase, another type IIA topoisomerase crucial for bacterial DNA management plos.orgresearchgate.net. The IC50 for inhibiting E. coli DNA gyrase supercoiling activity is 19 µM plos.orgresearchgate.net. However, in contrast to its effect on bacterial Topo I and human Topo IIα, this compound did not act as a poison inhibitor for DNA gyrase, as it was not found to increase the gyrase DNA cleavage product over the tested concentration range plos.orgresearchgate.net. This suggests a different modulatory effect on DNA gyrase compared to its poison mechanism on Topo I and Topo IIα.

Table 3: Inhibition of Escherichia coli DNA Gyrase Activity by this compound

| Enzyme | Activity Inhibited | IC50 (µM) | Poison Inhibitor Effect |

| Escherichia coli DNA Gyrase | Supercoiling | 19 | No |

Characterization as a Topoisomerase Poison Inhibitor

This compound has been characterized as a topoisomerase poison inhibitor plos.orgresearchgate.netnih.govresearchgate.net. Topoisomerase poison inhibitors stabilize the covalent intermediate formed between the topoisomerase enzyme and cleaved DNA, leading to the accumulation of DNA cleavage complexes plos.orgnih.govwikipedia.org. This accumulation can trigger cell death, making topoisomerase poisons effective antibacterial and anticancer agents plos.orgnih.govwikipedia.org. The observation that this compound increases the DNA cleavage product formed by bacterial Topo I and human Topo IIα supports its classification as a poison inhibitor for these enzymes plos.org. While it inhibits E. coli DNA gyrase catalytic activity, it does not induce DNA cleavage, indicating it does not act as a poison for gyrase plos.orgresearchgate.net. The mechanism of bacterial topoisomerase I inhibition by this compound may involve interaction with divalent ions bound at the enzyme active site, as inhibition was not due to chelation of free Mg2+ plos.orgnih.govresearchgate.net. Preliminary structure-activity relationship studies suggest that the dimeric scaffold and the free carboxylate group of this compound are essential for topoisomerase and gyrase inhibition, and the lipophilic n-pentyl groups enhance activity nih.govnih.govresearchgate.netresearchgate.net.

In Vitro Cellular Activity Investigations

In vitro studies have demonstrated this compound's efficacy against specific bacterial strains and its impact on human pulmonary arterial endothelial cells. plos.orgresearchgate.netcellapplications.comcellapplications.com

Antibacterial Efficacy Against Gram-Positive (e.g., Bacillus subtilis) and Permeable Gram-Negative Strains (e.g., Escherichia coli)

This compound has shown antibacterial activity against Bacillus subtilis and a membrane-permeable strain of Escherichia coli in in vitro assays. plos.orgfiu.edunih.govscispace.comresearchgate.netresearchgate.net Studies have reported minimum inhibitory concentration (MIC) values for this compound against these bacteria. For Bacillus subtilis (ATCC 6633), the MIC was determined to be 6 µg/mL (14 µM). plos.org Against the E. coli strain BAS3023, which has increased membrane permeability, the MIC was 12 µg/mL (28 µM). plos.org However, this compound did not show activity against E. coli strain BW27784, which lacks this permeability mutation, suggesting that membrane permeability plays a role in its efficacy against E. coli. plos.org

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Notes | Source |

| Bacillus subtilis (ATCC 6633) | 6 | 14 | plos.org | |

| Escherichia coli (BAS3023) | 12 | 28 | Membrane-permeable strain | plos.org |

| Escherichia coli (BW27784) | >12 | >28 | Strain without permeability mutation | plos.org |

Structure-activity relationship studies on this compound analogues have indicated that the lipophilic n-pentyl alkyl groups significantly enhance antibacterial activity. nih.govresearchgate.net The presence of both phenyl rings is also required for antibacterial activity, while the carboxylic acid functionality, although essential for topoisomerase inhibition, is not strictly required for whole-cell antibacterial activity, suggesting the possibility of additional antibacterial mechanisms. nih.govresearchgate.netresearchgate.netfiu.edu

Cytotoxic Activities in Specific Cell Lines (e.g., human pulmonary arterial endothelial cells)

This compound has been found to exhibit cytotoxic activity against human pulmonary arterial endothelial cells (HPAEC). researchgate.netcellapplications.comcellapplications.comresearchgate.netfiu.edu The concentration causing 50% cytotoxicity (CC50) in these cells was reported as 21 µM. researchgate.netfiu.edu This cytotoxic effect is potentially linked, at least in part, to this compound's activity as a poison inhibitor of human topoisomerase IIα. researchgate.netfiu.edu

| Cell Line | CC50 (µM) | Source |

| Human Pulmonary Arterial Endothelial Cells | 21 | researchgate.netfiu.edu |

Molecular Mechanisms of Biological Action

Investigations into the molecular mechanisms of this compound have primarily focused on its interaction with DNA topoisomerase enzymes and the potential role of divalent ion chelation. plos.orgnih.govresearchgate.netresearchgate.netfiu.edu

Proposed Interactions with DNA and Topoisomerase Enzymes (e.g., DNA cleavage complex stabilization)

This compound has been identified as a topoisomerase poison inhibitor. plos.orgfiu.eduresearchgate.net Topoisomerase inhibitors are a class of agents that interfere with the activity of topoisomerase enzymes, which are crucial for regulating DNA topology during essential cellular processes like replication and transcription. fiu.eduresearchgate.netresearchgate.net Poison inhibitors stabilize the transient DNA cleavage complex formed by topoisomerases, leading to the accumulation of these complexes and ultimately triggering cell death. plos.orgfiu.eduresearchgate.netresearchgate.net

This compound has demonstrated inhibitory activity against both bacterial and human topoisomerases. It inhibits Yersinia pestis and Escherichia coli topoisomerase I, which are type IA topoisomerases. plos.orgfiu.edunih.govresearchgate.net It also acts as a poison inhibitor against human topoisomerase IIα, a type IIA topoisomerase. plos.orgfiu.eduresearchgate.netresearchgate.netfiu.edu However, it shows little effect on human topoisomerase I (type IB). plos.orgfiu.edunih.govresearchgate.netresearchgate.net The inhibition of human topoisomerase IIα by this compound is considered a potential contributor to its observed cytotoxicity in human pulmonary arterial endothelial cells. researchgate.netfiu.edu

This compound was found to inhibit the relaxation activity of human topoisomerase IIα with an IC50 of 35 µM. plos.org It also increased the accumulation of the linear DNA cleavage intermediate by human topoisomerase IIα at concentrations below this IC50. plos.org For bacterial type IA topoisomerases (E. coli and Y. pestis topoisomerase I), the IC50 values for relaxation inhibition were lower, in the range of 14–19 µM. plos.orgnih.gov this compound did not significantly increase the cleavage product formed by human topoisomerase I at concentrations up to 230 µM. plos.orgresearchgate.net

This compound was also found to inhibit the supercoiling activity of E. coli DNA gyrase, a type IIA topoisomerase, although it did not appear to increase the gyrase DNA cleavage product as a poison inhibitor. plos.orgresearchgate.net

| Enzyme | Type | Activity Inhibited | IC50 (µM) | Poison Inhibitor? | Source |

| E. coli Topoisomerase I | Type IA | Relaxation | 17.7 | Yes | plos.orgnih.govresearchgate.net |

| Y. pestis Topoisomerase I | Type IA | Relaxation | 14 | Yes | plos.orgresearchgate.net |

| Human Topoisomerase I | Type IB | Relaxation | >230 | No | plos.orgresearchgate.netresearchgate.net |

| Human Topoisomerase IIα | Type IIA | Relaxation | 35 | Yes | plos.orgresearchgate.netfiu.edu |

| E. coli DNA Gyrase | Type IIA | Supercoiling | - | No | plos.orgresearchgate.net |

Note: IC50 values for E. coli and Y. pestis topoisomerase I relaxation inhibition were reported in the presence of Tween 20 and 6 mM Mg2+. plos.org

Investigation of Divalent Ion Chelation as an Inhibitory Mechanism

The chemical structure of this compound, possessing hydroxyl and carboxyl moieties, suggests the potential for divalent ion chelation. plos.orgontosight.ai Divalent ions, such as Mg²⁺, are required for the religation step and relaxation activity of bacterial type IA topoisomerases. plos.orgnih.gov Therefore, chelation of these ions could represent a potential mechanism of inhibition. plos.org

However, studies investigating the effect of varying Mg²⁺ concentrations on this compound's inhibition of bacterial topoisomerase I relaxation activity did not show a decrease in potency at higher Mg²⁺ concentrations. plos.org In fact, inhibition was more effective at higher Mg²⁺ concentrations. plos.org This suggests that this compound does not inhibit bacterial topoisomerase I simply by competing for free divalent ions in the solution. plos.org

Despite not chelating free divalent ions, the possibility remains that this compound could inhibit bacterial topoisomerase I by interfering with the divalent ions bound at the enzyme's active site. plos.org This proposed mechanism is consistent with the observed effects of this compound on topoisomerase activities and potentially involves interaction with the TOPRIM domain of the enzyme. plos.orgresearchgate.net Such interference could allow DNA cleavage by type IA topoisomerases but inhibit DNA rejoining, leading to the accumulation of the cleavage intermediate. plos.orgresearchgate.net The free carboxylate group of this compound has been suggested to be essential for topoisomerase and gyrase inhibition, potentially due to interaction with divalent metal ions at the active site. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations

Impact of the Dimeric Scaffold on Biological Activity

Research indicates that the dimeric depside scaffold of anziaic acid is crucial for its inhibitory activity against topoisomerases (both type IA and type IIA) and for its whole-cell antibacterial activity. nih.govresearchgate.net The monomeric unit of this compound, 2,4-dihydroxy-6-n-pentylbenzoic acid, has shown no inhibitory activity against topoisomerase I and DNA gyrase, nor against whole-cell bacteria. nih.govresearchgate.net This suggests that the presence of both phenyl rings linked by the ester bond is essential for the observed biological effects. nih.govresearchgate.net Analogues with diverse linkers replacing the ester bond generally showed weak or no activity, with the exception of compounds featuring an azo (N=N) linker, which exhibited weak to moderate topoisomerase inhibition and antibacterial activity. nih.gov

Role of Carboxylate Functionality in Enzyme Inhibition and Cellular Effects

The free carboxylate group of this compound is considered essential for the inhibition of topoisomerase I and DNA gyrase. nih.govresearchgate.net It is hypothesized that the negatively charged carboxylate interacts with divalent metal ions at the active site of these enzymes, which are required for their catalytic activity. nih.govresearchgate.net However, the carboxylic acid functionality is not required for whole-cell antibacterial activity in certain strains. nih.govresearchgate.net For instance, an analogue lacking the carboxylic acid group showed very weak activity against E. coli topoisomerase I and DNA gyrase but retained moderate antibacterial activity against B. subtilis and a membrane-permeable strain of E. coli. nih.govresearchgate.net This suggests that there might be an additional, topoisomerase-independent mechanism of antibacterial action that does not necessitate the presence of the carboxylic acid group. nih.govresearchgate.net

Influence of Lipophilic Alkyl Chains on Potency and Specificity

The lipophilic n-pentyl alkyl groups attached to the phenolic rings of this compound significantly enhance both topoisomerase enzyme inhibition and antibacterial activity. nih.govresearchgate.netresearchgate.net These lipophilic chains are thought to play an important role in hydrophobic interactions with the topoisomerase enzyme binding site. nih.govresearchgate.net

Effects of n-Pentyl Group Presence and Position

Studies involving analogues with modifications to the n-pentyl groups have demonstrated their importance. Removal of either one of the n-pentyl alkyl groups in this compound significantly reduced the inhibitory activities against topoisomerase I and DNA gyrase compared to the parent compound. nih.govresearchgate.net An analogue with both n-pentyl groups removed resulted in a complete loss of both enzyme inhibition and antibacterial activities. nih.govresearchgate.net This highlights the critical contribution of these lipophilic substituents to the potency of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

While the provided search results mention QSAR modeling in the context of other compound classes like fluoroquinophenoxazine derivatives and benzo[c]phenanthridine (B1199836) analogues as topoisomerase inhibitors researchgate.netresearchgate.netmdpi.com, specific detailed QSAR modeling studies focused solely on this compound analogues and their SAR as topoisomerase inhibitors or antibacterial agents were not extensively detailed in the immediate results. However, the preliminary SAR data obtained from the synthesis and evaluation of this compound analogues lay the groundwork for future quantitative analyses to systematically optimize potency and specificity. nih.govresearchgate.net Such studies would typically involve correlating structural descriptors of the analogues with their biological activities to build predictive models for designing more effective compounds.

Evaluation of Hydrolysis Products and Analogues in SAR Studies

Evaluation of synthesized compounds structurally identical or similar to the expected hydrolysis products of this compound has been conducted as part of SAR investigations. plos.orgresearchgate.net These studies have shown that such hydrolysis products did not inhibit bacterial growth or topoisomerase activity. plos.orgresearchgate.net This provides further support that the intact this compound depside structure, rather than its breakdown products, is responsible for the observed biological activities. plos.orgresearchgate.net The screening of a focused collection of this compound structural analogues with diverse linkers and modifications has also provided valuable insights into the specificity of structural features required for activity. nih.govresearchgate.net

Here is a summary of some research findings on the SAR of this compound and its analogues:

| Compound | Structural Modification | Topoisomerase I Inhibition (IC₅₀) | DNA Gyrase Inhibition (IC₅₀) | B. subtilis MIC | E. coli (permeable) MIC | Notes |

| This compound | Parent compound | 17.7 µM nih.govresearchgate.net | 23.6 µM nih.govresearchgate.net | 12.5 µM nih.govresearchgate.net | 12.5 µM nih.govresearchgate.net | Baseline activity. nih.govresearchgate.net |

| Monomer (2,4-dihydroxy-6-pentylbenzoic acid) | Lacks dimeric scaffold | No inhibition nih.govresearchgate.net | No inhibition nih.govresearchgate.net | No activity nih.govresearchgate.net | No activity nih.govresearchgate.net | Dimeric scaffold is essential. nih.govresearchgate.net |

| Analogue 11d | Carboxylic acid group absent | 250–500 µM nih.govresearchgate.net | 250–500 µM nih.govresearchgate.net | 3.12 µM researchgate.net | 25 µM researchgate.net | Carboxylate important for enzyme inhibition, less so for whole-cell. nih.govresearchgate.net |

| Analogue 11a | One n-pentyl group removed | 250–500 µM nih.govresearchgate.net | 250–500 µM nih.govresearchgate.net | Not specified | Not specified | Lipophilic groups enhance activity. nih.govresearchgate.net |

| Analogue 11b | One n-pentyl group removed | 250–500 µM nih.govresearchgate.net | 250–500 µM nih.govresearchgate.net | Not specified | Not specified | Lipophilic groups enhance activity. nih.govresearchgate.net |

| Analogue 11c | Both n-pentyl groups removed | Complete loss nih.govresearchgate.net | Complete loss nih.govresearchgate.net | Complete loss nih.govresearchgate.net | Complete loss nih.govresearchgate.net | Lipophilic groups are crucial for activity. nih.govresearchgate.net |

| Analogue 14 | Acetal protected this compound | >1000 µM nih.gov | Inactive researchgate.net | 50 µM nih.govresearchgate.net | Not specified | Masked carboxylate detrimental to enzyme inhibition. nih.govresearchgate.net |

| Analogues 18 and 19 | Azo linker (N=N) | 62.5–250 µM nih.govresearchgate.net | Not specified | 200–400 µM nih.govresearchgate.net | Not specified | Some alternative linkers show weak to moderate activity. nih.govresearchgate.net |

Note: IC₅₀ values indicate the concentration required for 50% inhibition of enzyme activity. MIC values indicate the minimum inhibitory concentration required to inhibit visible bacterial growth.

Biosynthetic Pathway Research

Proposed Biosynthetic Precursors (e.g., Olivetolic Acid)

Anziaic acid is known to be an ester dimer of olivetolic acid. wikipedia.org This structural relationship strongly suggests that olivetolic acid serves as a key biosynthetic precursor. Olivetolic acid itself is a polyketide, typically synthesized via the acetate-polymalonate pathway. nih.govanu.edu.au This pathway is common in fungi, the mycobiont component of most lichens. anu.edu.au The biosynthesis of olivetolic acid involves the condensation of a hexanoyl-CoA starter unit with malonyl-CoA extender units, catalyzed by a polyketide synthase (PKS). wikipedia.org The subsequent esterification of two molecules of olivetolic acid would then yield this compound. This dimerization step likely involves an enzymatic process, although the specific enzyme responsible for this depside linkage in this compound biosynthesis in lichens requires further elucidation.

Genetic and Enzymatic Approaches for Pathway Elucidation

Unraveling the genetic and enzymatic basis of secondary metabolite biosynthesis in lichens is an active area of research. researchgate.netnih.gov The presence of complex symbiotic relationships and the difficulty in cultivating lichen symbionts in isolation have historically posed significant hurdles. researchgate.net

Targeted Genome Mining and Gene Cluster Identification

Genome sequencing of lichen-forming fungi and their associated photobionts provides a wealth of data for identifying potential biosynthetic gene clusters (BGCs). nih.govdrugtargetreview.com Bioinformatic tools are employed to search for genes encoding key enzymes known to be involved in polyketide synthesis and depside formation, such as PKSs, esterases, and tailoring enzymes. frontiersin.orgnih.gov The co-localization of such genes on a chromosome is a strong indicator of a BGC responsible for the synthesis of a specific secondary metabolite. nih.gov While studies have identified PKS genes in lichens and linked them to the production of other metabolites like usnic acid, the specific gene cluster for this compound biosynthesis is still under investigation. drugtargetreview.com The genetic background of complex chemical patterns in lichens is not yet fully understood, and the scattered occurrence of some compounds suggests potential parallel evolution or the loss of ancient biosynthetic pathways in certain lineages. researchgate.netcambridge.org

Chemo-Proteomics and Enzyme Discovery in Lichen Symbionts

Chemo-proteomics, which combines chemical probes with mass spectrometry-based proteomics, offers a powerful approach to identify and characterize enzymes involved in metabolic pathways directly within biological samples. evotec.comnomuraresearchgroup.combayer.com This technique can help overcome the challenges of cultivating lichen symbionts by allowing researchers to study enzyme activity in lichen extracts or even in situ. By using activity-based probes that target specific enzyme classes potentially involved in this compound biosynthesis (e.g., esterases or acyltransferases), researchers can identify the proteins responsible for catalyzing specific steps in the pathway. evotec.com This can lead to the discovery of novel enzymes and provide insights into their function and regulation within the symbiotic context. frontiersin.org

In Vitro Enzymatic Reconstruction of Biosynthetic Steps

Once candidate genes and enzymes are identified through genome mining and proteomic studies, in vitro enzymatic reconstruction can be performed. This involves functionally expressing the identified genes in a heterologous host (e.g., E. coli or yeast) to produce the corresponding enzymes. frontiersin.org These purified enzymes can then be used in controlled in vitro assays with proposed substrates, such as olivetolic acid, to confirm their catalytic activity and validate the proposed biosynthetic steps. researchgate.net This approach allows for a detailed understanding of the biochemical reactions involved in this compound formation and the characterization of the enzymes' substrate specificity and kinetics. While the total synthesis of this compound from precursors like olivetol (B132274) has been achieved through chemical methods, in vitro enzymatic synthesis using lichen-derived enzymes is a key step towards fully understanding the natural biosynthetic route. researchgate.netnih.gov

Biotechnological Strategies for Biosynthesis and Production in Research Systems

The complex nature of lichen symbiosis makes large-scale cultivation and extraction of this compound challenging for commercial purposes. researchgate.net Biotechnological approaches offer promising alternatives for sustainable production.

One strategy involves the heterologous expression of the entire this compound biosynthetic gene cluster in a more tractable host organism, such as Saccharomyces cerevisiae or Escherichia coli. frontiersin.orgfrontiersin.org This requires successfully identifying and cloning all the genes necessary for the synthesis of olivetolic acid and its subsequent dimerization into this compound. nih.gov Metabolic engineering of the host organism can optimize the production of precursors and improve the efficiency of the introduced lichen enzymes. frontiersin.org

Another approach focuses on enzymatic biotransformation, where key enzymes from the this compound pathway are produced recombinantly and used in vitro to convert readily available precursors (like olivetolic acid, which can be synthesized chemically or produced biotechnologically) into this compound. researchgate.netlookchem.com This method offers greater control over the reaction conditions and can potentially yield higher product purity. Research into the promiscuity of related enzymes, such as aromatic prenyltransferases, using olivetolic acid derivatives as substrates, highlights the potential for enzymatic synthesis of related compounds and provides insights applicable to this compound biosynthesis. researchgate.net

Developing efficient biotechnological production systems for this compound requires a comprehensive understanding of its biosynthetic pathway, including the identification and characterization of all involved enzymes and genes. Advances in genomics, proteomics, and synthetic biology are paving the way for the sustainable and scalable production of this interesting lichen depside. frontiersin.orgnih.govdrugtargetreview.com

Analytical Methodologies for Research and Quantification

Extraction and Purification Techniques for Anziaic Acid from Natural Sources

This compound is primarily isolated from lichen biomass. The initial step typically involves the extraction of lichen secondary metabolites using organic solvents. Common solvents employed for the extraction of lichen compounds, including depsides like this compound, include methanol, acetone, and ethanol. mdpi.comresearchgate.net Maceration is a frequently used conventional extraction method, where the dried and powdered lichen thallus is soaked in a solvent for a specified period, often with stirring. mdpi.comresearchgate.net For example, Ramalina implexa lichen thallus has been extracted using methanol/Milli-Q water. mdpi.com

Following the initial extraction, purification techniques are applied to isolate this compound from the complex mixture of lichen metabolites. Solid phase extraction (SPE) is one method that has been employed in the isolation of this compound from lichen extracts. researchgate.net Other purification strategies may involve techniques such as column chromatography, often using silica (B1680970) gel as the stationary phase, and elution with solvent gradients of varying polarity. kg.ac.rs Crystallization can also be used as a final purification step to obtain this compound in a pure solid form. kg.ac.rs

Spectroscopic Characterization Methods in Research (e.g., NMR, Mass Spectrometry for structural confirmation)

Spectroscopic methods are indispensable for the structural characterization and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, their chemical environments, and connectivity. plos.organu.edu.auupb.ro Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also utilized to further elucidate the structural correlations. plos.org

Mass Spectrometry (MS) is another critical technique for confirming the molecular weight and formula of this compound. plos.organu.edu.auupb.ro MS analysis provides information on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which helps in identifying the compound and understanding its fragmentation pattern. upb.rouni.lu For this compound (C24H30O7), the monoisotopic mass is approximately 430.19916 Da. uni.lu Predicted collision cross-section values for different adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, can also be determined using methods like PubChemLite, aiding in its identification in complex matrices. uni.lu

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are widely used for assessing the purity of isolated this compound and for its quantification in various samples. These techniques allow for the separation of this compound from other compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of this compound. kg.ac.rsresearchgate.netnih.govmdpi.comjrespharm.com HPLC coupled with UV detection (HPLC-UV) is commonly employed, as this compound contains chromophores that absorb UV light. kg.ac.rsnih.govmdpi.com The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized for effective separation and detection of this compound. mdpi.com

Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis of relatively nonpolar compounds like this compound. researchgate.netgoogle.com This typically involves a stationary phase with hydrophobic properties (e.g., C18 column) and a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netmdpi.comjrespharm.com Gradient elution, where the mobile phase composition changes over time, is often used to improve the separation of this compound from other co-eluting compounds. researchgate.netmdpi.com UV detection wavelengths such as 254 nm or 269 nm are commonly used for monitoring the elution of this compound. researchgate.netmdpi.com For instance, one study utilized an analytical HPLC method with a C18 column, a gradient of 0.1% trifluoroacetic acid in water and acetonitrile, and UV detection at 254 and 220 nm for the analysis of synthetic this compound. researchgate.net

HPLC methods are used for both qualitative and quantitative analysis of this compound. For quantification, calibration curves are generated using known concentrations of this compound standards. The concentration of this compound in a sample is then determined by comparing its peak area or height to the calibration curve. jrespharm.comresearchgate.net HPLC can also be coupled with mass spectrometry (HPLC-MS or LC-MS/MS) for more specific detection and quantification, particularly in complex matrices, by providing both chromatographic separation and mass information. researchgate.netpharmanueva.com

The validation of analytical methods used for the research and quantification of this compound and its derivatives is essential to ensure the reliability, accuracy, and consistency of the results. iosrjournals.orgwjarr.comeuropa.eu Method validation involves evaluating various performance parameters, including but not limited to, selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), range, and robustness. iosrjournals.orgwjarr.comeuropa.eu

Robustness, specifically, refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. pharmanueva.comeuropa.euwaters.com Assessing robustness helps to understand the reliability of the method during normal usage and across different laboratory conditions. europa.euwaters.com Parameters that might be varied to test robustness in an HPLC method for this compound could include mobile phase composition, flow rate, column temperature, and detection wavelength. mdpi.comwaters.com If a method is found to be susceptible to variations in certain parameters, these parameters should be carefully controlled, and this should be noted in the method documentation. waters.com

Validation guidelines, such as those provided by regulatory bodies like the ICH (International Conference on Harmonisation), outline the criteria and procedures for validating analytical methods. pharmanueva.comiosrjournals.orgeuropa.eu For quantitative methods like HPLC for this compound, validation typically involves demonstrating linearity across a specified range of concentrations, ensuring accuracy through recovery studies, and assessing precision by analyzing replicate samples. jrespharm.comresearchgate.netwjarr.com Specificity, which ensures that the method measures only the analyte of interest, is also a crucial aspect of validation, particularly when analyzing this compound in complex natural extracts. wjarr.comchromatographyonline.com

Data tables presenting validation parameters such as linearity range, correlation coefficient (r²), accuracy (expressed as % recovery), and precision (expressed as relative standard deviation, RSD) are typically included in research reports to demonstrate the performance characteristics of the developed analytical methods. jrespharm.comresearchgate.net

Chemo Taxonomic and Evolutionary Implications

Anziaic Acid as a Chemo-Taxonomic Marker in Lichens

The presence or absence of specific secondary metabolites, such as this compound, is a fundamental criterion used in lichen taxonomy and systematics mdpi.commnhn.frscribd.com. These compounds represent a form of "cryptic chemical diversity" that complements morphological and anatomical characteristics used for species identification mnhn.fr. Chemical spot tests, which involve applying chemical reagents to different parts of the lichen thallus and observing color changes, are routinely used in dichotomous keys for lichen species identification wikipedia.org. This compound, for instance, gives a red reaction in the C test wikipedia.orgwikipedia.org. This reaction is a result of salt formation, requiring at least one acidic functional group in the molecule wikipedia.org.

Studies on genera like Cetrelia and Anzia have demonstrated the utility of this compound as a chemotaxonomic marker. For example, the presence of this compound, alongside other depsides like atranorin, has been used to distinguish and confirm the occurrence of certain Cetrelia species mnhn.fr. Similarly, in the genus Anzia, this compound has been identified in species such as Anzia japonica and Anzia mahaeliyensis, contributing to their chemical profiles used in taxonomic differentiation cambridge.orgbritishlichensociety.org.uk. The distribution patterns of this compound and other depsides within and between lichen species provide chemical evidence that supports taxonomic classifications and helps in understanding species boundaries mnhn.frcambridge.org.

Table 1: Examples of Lichen Species Containing this compound

| Lichen Genus/Species | Presence of this compound | Other Associated Compounds (Examples) | Source |

| Hypotrachyna sp. | Yes | Atranorin, Gyrophoric acid | wikipedia.orgnih.govplos.org |

| Stereocaulon | Yes | wikipedia.org | |

| Cetrelia | Yes | Atranorin, alpha-Alectoronic acid | wikipedia.orgmnhn.fr |

| Anzia japonica | Yes | Atranorin | britishlichensociety.org.uk |

| Anzia mahaeliyensis | Yes | Atranorin | cambridge.org |

| Melanelia fuliginosa | Yes | 2'-O-methylthis compound, Lecanoric acid | nih.gov |

Evolutionary Significance of Depside Production in Lichen Diversification

Depsides, including this compound, are a structurally distinctive class of phenolic compounds commonly found in lichens mdpi.com. Their biosynthesis is characteristic of lichen symbionts, although evolutionary convergence has led to their presence in some angiosperms and non-lichenized Ascomycota mdpi.com. The production of depsides and depsidones is a significant aspect of the chemical evolution in lichen-forming fungi nih.govmdpi.com. These compounds are polyketides, and their synthesis involves non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 enzymes mdpi.combiorxiv.org.

The diversification of depside structures in lichens is thought to be linked to the evolutionary success and adaptation of these symbiotic organisms to diverse ecological niches mdpi.commdpi.comnih.gov. The presence of specific depsides can be a result of the evolutionary history of the mycobiont (fungal partner) and its interaction with the photobiont (algal or cyanobacterial partner) biorxiv.org. While the precise enzymatic steps for the synthesis of many depsides are still being elucidated, research into the biosynthetic gene clusters (BGCs) involved is providing insights into the evolution of this compound class nih.govmdpi.combiorxiv.org. Studies comparing the genomes of different lichen chemotypes, such as those producing olivetoric acid (an orcinol (B57675) depside related to this compound) and physodic acid (a depsidone), are helping to unravel the genetic basis of depside biosynthesis and its evolutionary trajectory mdpi.combiorxiv.org.

The widespread distribution of depsides in lichens, while sometimes not strictly species or genus-specific for all depsides frontiersin.org, highlights their general importance in the evolution of the lichen symbiosis. The ability to produce these compounds may have provided an evolutionary advantage, contributing to the diversification and ecological success of lichenized fungi mdpi.comnih.gov.

Interplay between Biosynthesis, Chemical Profile, and Ecological Niche

The chemical profile of a lichen, determined by the array of secondary metabolites it produces, is a result of the interplay between its biosynthetic capabilities, the genetic makeup of the mycobiont and photobiont, and the specific ecological niche it inhabits mdpi.commdpi.combiorxiv.org. This compound, as a lichen depside, is part of this complex interaction.

The biosynthesis of this compound, like other depsides, involves polyketide synthesis pathways within the fungal partner mdpi.combiorxiv.org. The genes encoding the necessary enzymes, such as NR-PKSs, are located in BGCs within the mycobiont genome nih.govmdpi.combiorxiv.org. The expression of these genes and the resulting production of this compound can be influenced by various factors, including environmental conditions and the interaction with the photobiont mdpi.combiorxiv.org.

The presence of this compound and other secondary metabolites can, in turn, influence the lichen's ecological niche. Lichen compounds have been suggested to play various ecological roles, including photoprotection, allelochemical interactions, and defense against herbivores and microorganisms researchgate.netmedwinpublishers.commdpi.com. This compound itself has demonstrated antibacterial activity by inhibiting topoisomerase enzymes wikipedia.orgmdpi.comnih.govplos.orgresearchgate.net. This antimicrobial property may provide a selective advantage in deterring microbial colonization and competition within the lichen's habitat mdpi.com.

Furthermore, the chemical profile can influence the interactions between the mycobiont, photobiont, and other organisms within the lichen holobiont biorxiv.org. For instance, the presence of certain depsides has been correlated with the diversity of associated microbial communities, including lichenicolous fungi biorxiv.org. While the exact ecological function of every lichen compound is not fully understood, the production of compounds like this compound is likely an adaptation that contributes to the lichen's ability to survive and thrive in its specific environment researchgate.netmdpi.com. The chemical diversity observed in lichens, including the presence of compounds like this compound, reflects the intricate relationship between their biosynthesis, genetic potential, and the selective pressures of their ecological niches mdpi.combiorxiv.org.

Compound Names and PubChem CIDs

Future Research Trajectories and Open Questions

Advanced Structural Biology Studies of Anziaic Acid-Target Interactions

A complete understanding of the therapeutic potential of this compound hinges on elucidating the precise molecular interactions with its biological targets. While it is known to inhibit bacterial topoisomerase I and human topoisomerase IIα, the detailed structural basis of this inhibition remains a critical knowledge gap. plos.org Future research employing advanced structural biology techniques is essential to map these interactions at an atomic level.

High-resolution techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be employed to solve the three-dimensional structure of this compound bound to its target enzymes, such as E. coli topoisomerase I or human topoisomerase IIα. Such studies would reveal the specific amino acid residues involved in the binding pocket, the conformational changes induced in the enzyme upon binding, and how the compound stabilizes the enzyme-DNA cleavage complex, a hallmark of topoisomerase "poison" inhibitors. researchgate.net

In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase method to study the dynamics of the this compound-target interaction. researchgate.net NMR can be used to map the binding interface, determine the affinity of the interaction, and identify the key functional groups on this compound responsible for binding. Preliminary structure-activity relationship (SAR) studies have already suggested that the dimeric scaffold, a free carboxylate group, and lipophilic n-pentyl side chains are crucial for its inhibitory activity against topoisomerases, and structural biology studies would provide a definitive explanation for these observations. nih.gov

Development of Highly Selective this compound Analogues for Specific Biological Targets

The discovery that this compound inhibits both bacterial and human topoisomerases presents both an opportunity and a challenge. plos.org While demonstrating broad potential, this lack of selectivity can be a hurdle for therapeutic development. A key future direction is the rational design and synthesis of this compound analogues with high selectivity for specific biological targets.

Building on initial synthetic efforts and preliminary SAR studies, medicinal chemists can systematically modify the this compound scaffold. nih.govfiu.edu For instance, to develop potent antibacterial agents, analogues could be designed to maximize interactions with the bacterial topoisomerase I active site while minimizing binding to human topoisomerases. This could involve altering the length or branching of the n-pentyl side chains to better fit the hydrophobic pockets of the bacterial enzyme or substituting the core phenolic rings to optimize hydrogen bonding and electrostatic interactions. plos.orgnih.gov Conversely, for anticancer applications, modifications could be tailored to enhance selectivity for human topoisomerase IIα. nih.gov

The table below summarizes findings from initial SAR studies, which provide a foundation for the future development of more selective analogues. nih.gov

| Compound/Analogue | Modification from this compound | E. coli Topoisomerase I Inhibition (IC₅₀ µM) | DNA Gyrase Inhibition (IC₅₀ µM) | Antibacterial Activity (MIC µM vs. B. subtilis) |

| This compound | - | 17.7 | 23.6 | 12.5 |

| Analogue 11a | One n-pentyl group removed | 250 | 500 | >1000 |

| Analogue 11b | One n-pentyl group removed | 500 | 500 | >1000 |

| Analogue 11c | Both n-pentyl groups removed | >500 | >500 | >1000 |

| Analogue 11d | Carboxylic acid group absent | >500 | >500 | 3.12 |

| Monomer (4) | Monomeric form | >500 | >500 | >1000 |

Data sourced from Lin et al., 2013. nih.gov

These initial results highlight that while the carboxylic acid is essential for topoisomerase inhibition, it is not required for antibacterial activity, suggesting an alternative or additional mechanism of action that could be exploited. nih.govresearchgate.net

Integrated Omics Approaches for Deeper Mechanistic Understanding and Biosynthetic Control

To fully comprehend the cellular impact of this compound and to optimize its production, future research must integrate multi-omics approaches, including transcriptomics, proteomics, and metabolomics. researchgate.netsigmaaldrich.com These technologies provide a global view of the molecular changes within an organism or cell in response to the compound.

Mechanistic Understanding : Treating bacterial or cancer cells with this compound and subsequently analyzing their transcriptomic (gene expression), proteomic (protein levels), and metabolomic (metabolite profiles) changes can uncover the full spectrum of pathways affected by the drug. nih.govfrontiersin.org This approach could confirm topoisomerase inhibition as the primary mechanism and potentially reveal novel off-target effects or downstream cellular responses, such as the induction of oxidative stress or specific cell death pathways. researchgate.net

Biosynthetic Control : this compound is a secondary metabolite produced by lichens. wikipedia.org Understanding and controlling its biosynthesis is key to ensuring a sustainable supply for research and development. Omics studies on the lichen symbionts (the fungus and alga) can help identify the genes, enzymes, and regulatory networks involved in the this compound biosynthetic pathway. illinois.edu Elucidating this pathway, which proceeds from the dimerization of olivetolic acid, could pave the way for metabolic engineering approaches. wikipedia.org By expressing the relevant biosynthetic genes in a heterologous host like yeast or E. coli, it may be possible to achieve scalable and controlled production of this compound and its derivatives. nih.gov

Exploration of Additional Biological Activities and Mechanistic Pathways

While the focus has largely been on its role as a topoisomerase inhibitor, the structural features of this compound suggest it may possess other biological activities worth exploring. Depsides, the chemical class to which this compound belongs, are known for a wide range of functions, including antioxidant and anti-inflammatory effects. nih.gov

Future research should include broad-based screening of this compound and its analogues against a diverse panel of biological targets. This could uncover novel activities in areas such as:

Anti-inflammatory pathways : Investigating its effects on key inflammatory mediators like cyclooxygenases (COX-1, COX-2) or lipoxygenases.

Antioxidant capacity : Quantifying its ability to scavenge free radicals and modulate cellular oxidative stress responses.

Neuroprotection : Assessing its potential to protect neuronal cells from various insults, a property seen in other phenolic compounds. mdpi.com

Antiviral activity : Screening against a range of viruses, given that some anthranilic acid derivatives show antiviral properties. mdpi.com

A significant open question arises from the finding that an analogue of this compound lacking the carboxyl group loses its ability to inhibit topoisomerases yet retains potent antibacterial activity. nih.gov This strongly implies the existence of at least one other antibacterial mechanism of action. Future studies must focus on identifying this alternative target to fully understand how this compound exerts its effects and to exploit this knowledge for the development of novel antibiotics.

Q & A

Q. What are the primary methods for identifying and characterizing Anziaic acid in lichen extracts?

this compound, an orcinol depside, is typically identified using chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods such as NMR and mass spectrometry. Structural elucidation focuses on distinguishing its depside backbone (two ester-linked phenolic units) and substituent patterns. Biosynthetic relationships with compounds like 4-O-Demethylplanaic acid can further aid identification through comparative metabolite profiling .

Q. How can researchers isolate this compound while preserving its bioactivity?

Isolation involves solvent extraction (e.g., methanol or acetone) followed by fractionation via column chromatography. To maintain bioactivity, avoid high temperatures during solvent evaporation and use inert atmospheres to prevent oxidation. Activity validation requires post-isolation assays, such as topoisomerase inhibition tests, to confirm retained efficacy .

Advanced Research Questions

Q. How do researchers reconcile conflicting IC₅₀ values for this compound across different topoisomerase assays?

Discrepancies in IC₅₀ values (e.g., 14–19 µM for bacterial Topo I vs. 230 µM for human Topo I) may arise from variations in enzyme sources, assay conditions (pH, ionic strength), or substrate DNA topology. To address contradictions, standardize assays using recombinant enzymes under controlled buffer conditions and include positive controls (e.g., camptothecin for Topo I). Cross-validate results with orthogonal methods like DNA relaxation assays .

Q. What experimental designs are optimal for evaluating this compound’s dual inhibition of bacterial and human topoisomerases?

A multi-tiered approach is recommended:

- Hypothesis-driven assays : Compare inhibition kinetics (e.g., ) for Type IA (E. coli Topo I) and Type IIA (human Topo IIα) enzymes.

- Structural analysis : Use molecular docking to identify binding site variations between bacterial and human enzymes.

- Cellular models : Test cytotoxicity in human cell lines (e.g., HEK293) and bacterial viability assays to assess selective toxicity. Ensure dose-response curves cover a broad range (1–200 µM) to capture differential activity .

Q. How can researchers investigate this compound’s biosynthetic pathway in lichens?

Isotopic labeling (e.g., -acetate feeding) and gene cluster analysis (via lichen metagenomics) are key. Track incorporation of labeled precursors into the depside backbone and methyl/methoxy groups. Compare gene clusters in this compound-producing species (e.g., Hypotrachyna sp.) with non-producing relatives to identify biosynthetic enzymes .

Methodological Rigor & Data Analysis

Q. What strategies ensure reproducibility in this compound-related studies?

- Detailed protocols : Specify extraction solvents, chromatography gradients, and assay conditions (e.g., enzyme concentrations, incubation times).

- Data transparency : Publish raw spectra, chromatograms, and dose-response data as supplementary material.

- Replication : Perform triplicate experiments with independent biological replicates. Reference established frameworks for reporting natural product research (e.g., Materials Design, Analysis, and Reporting [MDAR] checklist) .

Q. How should researchers analyze contradictory data on this compound’s cytotoxicity and therapeutic potential?

Conduct systematic reviews using databases like PubMed and ERIC to aggregate findings. Apply meta-analysis tools to assess heterogeneity sources (e.g., cell line variability, compound purity). For qualitative contradictions, re-evaluate experimental parameters (e.g., ATP levels in viability assays) and use pathway enrichment analysis to identify context-dependent mechanisms .

Synthesis & Validation

Q. What computational tools are effective for predicting this compound’s molecular targets beyond topoisomerases?

Use ligand-based virtual screening (e.g., SwissTargetPrediction) and molecular dynamics simulations to explore off-target interactions. Validate predictions with kinase profiling panels or thermal shift assays to detect binding-induced protein stabilization .

Q. How can researchers validate this compound’s mechanism of action in vivo?

Develop murine infection models (e.g., Y. pestis challenge) to test efficacy against bacterial topoisomerases. For human targets, use xenograft models with Topo IIα-overexpressing tumors. Pair pharmacokinetic studies (plasma half-life, tissue distribution) with pharmacodynamic markers (e.g., γ-H2AX foci for DNA damage) .

Data Presentation & Peer Review

Q. What are the best practices for presenting this compound research in manuscripts?

Follow IMRaD structure with emphasis on:

- Methods : Detail solvent purity, instrument calibration, and statistical tests (e.g., ANOVA for dose-response data).

- Results : Use tables for IC₅₀ values (include 95% confidence intervals) and figures for mechanistic schematics.

- Discussion : Contrast findings with prior depside studies (e.g., picrolichenic acid) and address limitations (e.g., solubility issues). Adhere to journal-specific guidelines for chemical nomenclature and data availability statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.